
HO-Peg36-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a monodisperse compound with the molecular formula C72H146O37 and a molecular weight of approximately 1603.9 Daltons . This compound is characterized by its two terminal hydroxyl groups, making it highly reactive and suitable for various applications in biomedical and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-Peg36-OH involves the polymerization of ethylene oxide. The degree of polymerization determines the molecular weight of the resulting PEG. The process typically involves the following steps:
Initiation: The polymerization is initiated by a nucleophilic attack on ethylene oxide by a hydroxyl group.
Propagation: The reaction proceeds with the successive addition of ethylene oxide units to the growing polymer chain.
Termination: The reaction is terminated by the addition of a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The process is highly reproducible and results in a monodisperse product with minimal polydispersity .
Chemical Reactions Analysis
Types of Reactions
HO-Peg36-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
HO-Peg36-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of hydrogels, coatings, and adhesives
Mechanism of Action
The mechanism of action of HO-Peg36-OH involves its ability to form stable covalent bonds with various biomolecules and surfaces. The terminal hydroxyl groups can be activated to react with amine, carboxyl, or thiol groups, facilitating the conjugation of this compound to proteins, peptides, or nanoparticles. This conjugation enhances the solubility, stability, and bioavailability of the modified molecules .
Comparison with Similar Compounds
Similar Compounds
HO-Peg8-OH: A shorter PEG derivative with a molecular weight of 370.5 Daltons.
HO-Peg12-OH: A PEG derivative with a molecular weight of 546.7 Daltons.
HO-Peg9-OH: A PEG derivative with a molecular weight of 414.5 Daltons.
Uniqueness
HO-Peg36-OH is unique due to its longer polymer chain, which provides greater flexibility and a larger hydrodynamic volume compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended circulation times and reduced immunogenicity .
Properties
Molecular Formula |
C72H146O37 |
|---|---|
Molecular Weight |
1603.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C72H146O37/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h73-74H,1-72H2 |
InChI Key |
QOKGXBLQPLZVAI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


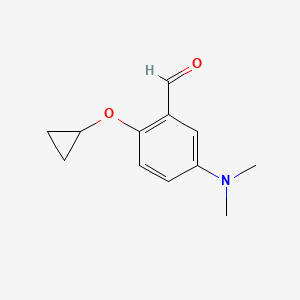
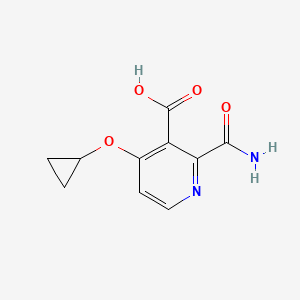
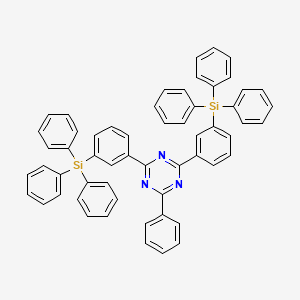
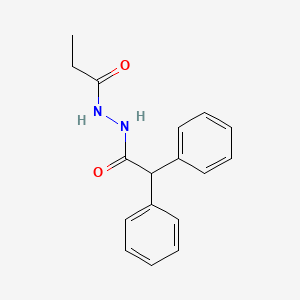
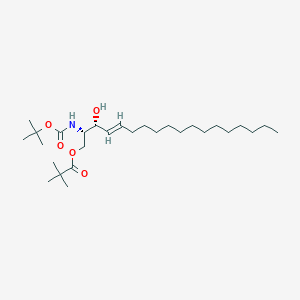
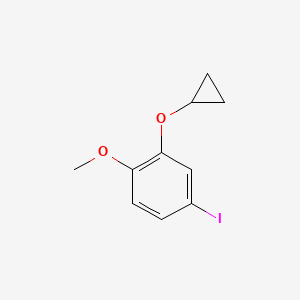
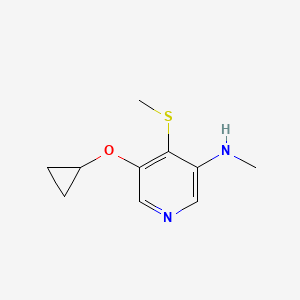

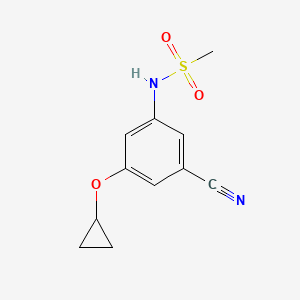
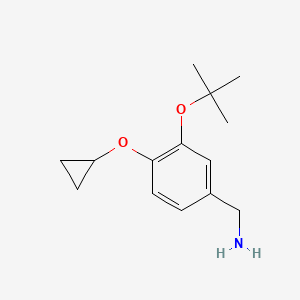
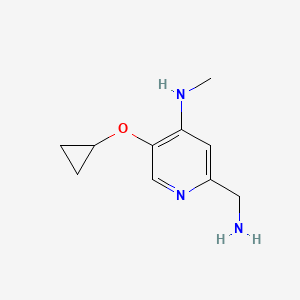
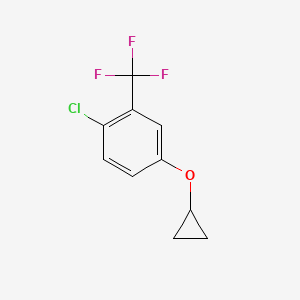
![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)
